2-((4-amino-6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazin-3-ylthio acetamide class, characterized by a triazinone core substituted with a thioether-linked acetamide moiety. The structure features a 4-methoxybenzyl group at position 6 of the triazinone ring and a 2,4-dimethylphenyl substituent on the acetamide nitrogen. Such derivatives are typically synthesized via nucleophilic substitution between a triazinone thiol intermediate and a halogenated acetamide precursor .
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-13-4-9-17(14(2)10-13)23-19(27)12-30-21-25-24-18(20(28)26(21)22)11-15-5-7-16(29-3)8-6-15/h4-10H,11-12,22H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKOUNHEQZRLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with three closely related analogs (Table 1).
Table 1: Structural and Functional Comparison of Triazinone Acetamide Derivatives
Key Observations:
Substituent Effects on Lipophilicity and Solubility: The target compound’s 4-methoxybenzyl group confers moderate lipophilicity, whereas the ethoxy analog () exhibits higher hydrophobicity, which may influence membrane permeability .
Impact of Triazinone Core Modifications: Substitution at position 6 with alkyl or aryl groups (methyl in vs. methoxybenzyl in the target compound) significantly alters electronic properties and hydrogen-bonding capacity, as suggested by graph-set analysis principles in crystallography .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (451.54) compared to (333.41) may reduce solubility but improve binding affinity through increased van der Waals interactions .
Research Findings and Limitations
- Structural Validation: While none of the evidence explicitly details crystallographic data for the target compound, methods like SHELX refinement () and structure validation protocols () are critical for confirming the geometry of such derivatives .
- Biological Activity Gaps : The provided evidence lacks explicit pharmacological data. However, analogs in and suggest that these compounds are likely explored for antimicrobial or kinase-inhibitory roles, warranting further experimental validation.
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